molecular formula C29H30N4O3 B2631029 N-(2,4-dimethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide CAS No. 1251561-47-3

N-(2,4-dimethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide

Cat. No.: B2631029
CAS No.: 1251561-47-3
M. Wt: 482.584
InChI Key: PZXKWCJKEKWDGW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a carboxamide group, and multiple aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2,4-dimethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves several steps, including the formation of the imidazole ring and the subsequent attachment of the various substituents. Common synthetic routes may involve the use of reagents such as 2,4-dimethylphenylamine, 4-methoxyphenylpropanamide, and other intermediates. Reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the imidazole ring can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Researchers investigate its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the aromatic rings and carboxamide group can form hydrogen bonds and hydrophobic interactions with proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other targets, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-(2,4-dimethylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide include:

    N-(3,4-dimethoxyphenyl)-2-{4-[(4-methoxyphenyl)sulfamoyl]phenoxy}acetamide: This compound also features multiple aromatic rings and functional groups, but with different substituents and linkages.

    Propanamide, N-(3-methoxyphenyl)-3-phenyl-: Another compound with a similar amide linkage but different aromatic substituents.

The uniqueness of this compound lies in its specific combination of functional groups and the potential for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O3/c1-20-4-14-26(21(2)16-20)32-29(35)27-18-33(19-30-27)17-23-5-10-24(11-6-23)31-28(34)15-9-22-7-12-25(36-3)13-8-22/h4-8,10-14,16,18-19H,9,15,17H2,1-3H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXKWCJKEKWDGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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